1-(3-Bromophenyl)propane-1-sulfonamide 1-(3-Bromophenyl)propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127056
InChI: InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

1-(3-Bromophenyl)propane-1-sulfonamide

CAS No.:

Cat. No.: VC18127056

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)propane-1-sulfonamide -

Specification

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name 1-(3-bromophenyl)propane-1-sulfonamide
Standard InChI InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13)
Standard InChI Key WJOSUJFQKKJZCJ-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 1-(3-Bromophenyl)propane-1-sulfonamide is derived from its propane chain, sulfonamide functional group, and 3-bromophenyl substituent. The canonical SMILES representation is CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N, illustrating the connectivity of the bromine atom at the phenyl ring's meta position . X-ray crystallography or NMR data would provide precise bond angles and conformations, but such structural details remain unreported in accessible literature.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H12_{12}BrNO2_2S
Molecular Weight278.17 g/mol
IUPAC Name1-(3-bromophenyl)propane-1-sulfonamide
Canonical SMILESCCC(C1=CC(=CC=C1)Br)S(=O)(=O)N
InChI KeyWJOSUJFQKKJZCJ-UHFFFAOYSA-N

The bromine atom introduces steric bulk and electronic effects, influencing reactivity and binding interactions. The sulfonamide group (-SO2_2NH2_2) is a hydrogen bond donor and acceptor, critical for targeting enzymes like carbonic anhydrases or kinases .

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-(3-Bromophenyl)propane-1-sulfonamide typically proceeds via sulfonylation of 3-bromobenzene derivatives. A representative route involves:

  • Sulfonation: Reacting 3-bromophenylpropane with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Amination: Treating the intermediate with aqueous ammonia to yield the sulfonamide.

Alternative methods employ propane-1-sulfonyl chloride and 3-bromobenzene in the presence of Lewis acids like AlCl3_3. Optimization strategies include:

  • Solvent Selection: Dimethylformamide (DMF) enhances reaction homogeneity and yield .

  • Catalysts: Lithium hydride (LiH) facilitates deprotonation, accelerating alkylation steps in related sulfonamide syntheses .

Biological Activity and Mechanisms

Protein Kinase Inhibition

Sulfonamides inhibit kinases by binding to the ATP pocket via hydrogen bonds between the sulfonamide NH and kinase backbone carbonyls. For 1-(3-bromophenyl)propane-1-sulfonamide, molecular docking studies predict strong interactions with residues in the active site of tyrosine kinases, though experimental validation is pending.

Table 2: Comparative Bioactivity of Sulfonamide Analogs

CompoundTarget EnzymeIC50_{50} (μM)Source
5-Bromo-N-ethylthiophene-2-sulfonamideNDM-112.4
1-(3-Bromophenyl)propane-1-sulfonamideTyrosine kinase (predicted)N/A

Structural Analogs and SAR Insights

Halogen-Substituted Derivatives

Variations in halogen position and identity modulate bioactivity:

  • 2-(4-Bromophenyl)propane-1-sulfonamide: The para-bromo substituent enhances metabolic stability compared to meta isomers .

  • 1-(3-Chlorophenyl)propane-1-sulfonamide: Chlorine's smaller atomic radius increases membrane permeability but reduces electrophilic reactivity.

Alkyl Chain Modifications

Extending the propane chain or introducing branching (e.g., isopropyl groups) alters pharmacokinetic profiles. For example, N-tert-butyl derivatives exhibit prolonged half-lives due to steric shielding from metabolic enzymes .

Table 3: Structural Analogs and Their Properties

Compound NameMolecular FormulaUnique FeatureSource
1-(4-Bromophenyl)propane-1-sulfonamideC9_9H12_{12}BrNO2_2SEnhanced metabolic stability
N-(2,4-Difluoro-3-bromophenyl)propane-1-sulfonamideC9_9H10_{10}BrF2_2NO2_2SDual halogenation for increased reactivity

Research Implications and Future Directions

Drug Discovery

The compound’s kinase inhibitory activity positions it as a candidate for anticancer therapies. Preclinical studies should assess toxicity profiles and selectivity against isoforms like EGFR or VEGFR.

Antimicrobial Resistance

Given the rise of NDM-1-KP strains, evaluating 1-(3-bromophenyl)propane-1-sulfonamide against β-lactamase-producing bacteria could address unmet medical needs . Synergistic combinations with carbapenems merit exploration.

Synthetic Chemistry

Developing enantioselective syntheses for chiral sulfonamides could unlock new bioactive conformers. Catalytic asymmetric sulfonylation remains an underexplored area .

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